molecular formula C13H19F2N5 B11750130 {[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine

{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine

Cat. No.: B11750130
M. Wt: 283.32 g/mol
InChI Key: IIKYZPLJVUFZIR-UHFFFAOYSA-N
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Description

{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine is a complex organic compound that features two pyrazole rings substituted with difluoroethyl and isopropyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine typically involves multi-step organic reactions. The initial step often includes the preparation of the pyrazole rings through cyclization reactions involving hydrazines and 1,3-diketones. Subsequent steps involve the introduction of the difluoroethyl and isopropyl groups through alkylation reactions. These reactions are usually carried out under controlled conditions, such as specific temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are crucial to achieve consistent quality. Solvent recovery and recycling, along with waste management, are also important considerations in the industrial synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoroethyl or isopropyl groups are replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted pyrazole compounds.

Scientific Research Applications

{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of {[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can influence cellular signaling and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • {[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}({[1-(methyl)-1H-pyrazol-5-yl]methyl})amine
  • {[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}({[1-(ethyl)-1H-pyrazol-5-yl]methyl})amine

Uniqueness

The uniqueness of {[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine lies in its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both difluoroethyl and isopropyl groups on the pyrazole rings can influence its reactivity, stability, and potential biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H19F2N5

Molecular Weight

283.32 g/mol

IUPAC Name

1-[1-(2,2-difluoroethyl)pyrazol-3-yl]-N-[(2-propan-2-ylpyrazol-3-yl)methyl]methanamine

InChI

InChI=1S/C13H19F2N5/c1-10(2)20-12(3-5-17-20)8-16-7-11-4-6-19(18-11)9-13(14)15/h3-6,10,13,16H,7-9H2,1-2H3

InChI Key

IIKYZPLJVUFZIR-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=CC=N1)CNCC2=NN(C=C2)CC(F)F

Origin of Product

United States

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